Cas no 5455-36-7 (5-methyl-5-propylimidazolidine-2,4-dione)
5-methyl-5-propylimidazolidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 5-methyl-5-propylimidazolidine-2,4-dione
- 2,5-Dioxo-4-methyl-4-propyl-imidazolidin
- 5-methyl-5-propylhydantoin
- 5-Methyl-5-propyl-hydantoin
- 5-Methyl-5-propyl-imidazolidin-2,4-dion
- 5-methyl-5-propyl-imidazolidine-2,4-dione
- AC1L5HHV
- AC1Q2UPV
- AC1Q6GHO
- AR-1G8982
- CTK6B2473
- NSC23280
- SureCN1404438
- DTXSID00281857
- 5455-36-7
- AT19770
- NSC-23280
- EN300-40976
- SCHEMBL1404438
- CS-0216367
- Z285186408
- AKOS000162431
-
- Inchi: 1S/C7H12N2O2/c1-3-4-7(2)5(10)8-6(11)9-7/h3-4H2,1-2H3,(H2,8,9,10,11)
- InChI Key: PKNHTHSRIYDDOC-UHFFFAOYSA-N
- SMILES: O=C1C(C)(CCC)NC(N1)=O
Computed Properties
- Exact Mass: 156.08996
- Monoisotopic Mass: 156.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 58.2Ų
Experimental Properties
- Density: 1.067
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.45
- PSA: 58.2
5-methyl-5-propylimidazolidine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM416132-1g |
5-methyl-5-propylimidazolidine-2,4-dione |
5455-36-7 | 95%+ | 1g |
$*** | 2023-05-30 | |
| TRC | M589575-25mg |
5-methyl-5-propylimidazolidine-2,4-dione |
5455-36-7 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M589575-50mg |
5-methyl-5-propylimidazolidine-2,4-dione |
5455-36-7 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M589575-250mg |
5-methyl-5-propylimidazolidine-2,4-dione |
5455-36-7 | 250mg |
$ 275.00 | 2022-06-03 | ||
| Enamine | EN300-40976-0.05g |
5-methyl-5-propylimidazolidine-2,4-dione |
5455-36-7 | 95% | 0.05g |
$64.0 | 2023-05-03 | |
| Enamine | EN300-40976-0.1g |
5-methyl-5-propylimidazolidine-2,4-dione |
5455-36-7 | 95% | 0.1g |
$83.0 | 2023-05-03 | |
| Enamine | EN300-40976-0.25g |
5-methyl-5-propylimidazolidine-2,4-dione |
5455-36-7 | 95% | 0.25g |
$116.0 | 2023-05-03 | |
| Enamine | EN300-40976-0.5g |
5-methyl-5-propylimidazolidine-2,4-dione |
5455-36-7 | 95% | 0.5g |
$218.0 | 2023-05-03 | |
| Enamine | EN300-40976-1.0g |
5-methyl-5-propylimidazolidine-2,4-dione |
5455-36-7 | 95% | 1g |
$314.0 | 2023-05-03 | |
| Enamine | EN300-40976-2.5g |
5-methyl-5-propylimidazolidine-2,4-dione |
5455-36-7 | 95% | 2.5g |
$614.0 | 2023-05-03 |
5-methyl-5-propylimidazolidine-2,4-dione Related Literature
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 5-methyl-5-propylimidazolidine-2,4-dione
Introduction to 5-methyl-5-propylimidazolidine-2,4-dione (CAS No. 5455-36-7)
5-methyl-5-propylimidazolidine-2,4-dione, identified by the Chemical Abstracts Service Number (CAS No.) 5455-36-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the imidazolidine class, characterized by a six-membered ring containing two nitrogen atoms and two carbon atoms. The presence of both a methyl group and a propyl substituent at the 5-position of the imidazolidine ring introduces unique chemical properties that make it a versatile intermediate in synthetic chemistry and a potential candidate for various biological applications.
The structural features of 5-methyl-5-propylimidazolidine-2,4-dione contribute to its reactivity and utility in multiple chemical transformations. The carbonyl groups at the 2 and 4 positions provide opportunities for condensation reactions, while the nitrogen atoms can participate in hydrogen bonding and coordination interactions. These properties have been exploited in the development of novel catalysts, ligands, and pharmacophores. Recent studies have highlighted its role in the synthesis of metal-organic frameworks (MOFs) and as a precursor for more complex heterocyclic systems.
In the realm of pharmaceutical research, 5-methyl-5-propylimidazolidine-2,4-dione has been investigated for its potential as a building block in drug discovery. Its rigid bicyclic structure can mimic natural products and bioactive molecules, making it a valuable scaffold for designing new therapeutic agents. For instance, derivatives of this compound have been explored as inhibitors of enzymes involved in inflammatory pathways. The propyl substituent, in particular, has been shown to influence binding affinity and metabolic stability, which are critical factors in drug design.
One of the most compelling aspects of 5-methyl-5-propylimidazolidine-2,4-dione is its versatility in synthetic chemistry. It serves as a precursor for more complex molecules through various reactions such as nucleophilic addition, cyclization, and oxidation. These transformations have enabled the synthesis of diverse libraries of compounds for high-throughput screening. Additionally, its ability to form stable complexes with transition metals has opened up avenues for applications in catalysis and material science.
The compound's relevance extends to environmental science and green chemistry initiatives. Researchers have leveraged 5-methyl-5-propylimidazolidine-2,4-dione to develop eco-friendly synthetic routes that minimize waste and reduce energy consumption. Its participation in catalytic cycles that require mild conditions aligns with the principles of sustainable chemistry. Furthermore, its role in the synthesis of biodegradable polymers underscores its potential contribution to sustainable materials development.
Recent advancements in computational chemistry have also enhanced our understanding of 5-methyl-5-propylimidazolidine-2,4-dione's reactivity and mechanism of action. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level. These insights have guided the design of more effective derivatives with improved pharmacological properties. The integration of experimental data with computational predictions has accelerated the discovery process and reduced reliance on trial-and-error methodologies.
The industrial applications of 5-methyl-5-propylimidazolidine-2,4-dione are equally noteworthy. Its use as an intermediate in fine chemical synthesis has streamlined production processes for various pharmaceuticals and agrochemicals. The compound's stability under storage conditions makes it an attractive choice for bulk manufacturing. Moreover, its compatibility with automated synthesis platforms has facilitated large-scale production runs while maintaining high purity standards.
Looking ahead, the future prospects for 5-methyl-5-propylimidazolidine-2,4-dione are promising. Ongoing research aims to uncover new synthetic pathways and expand its utility in drug development and material science. Collaborative efforts between academia and industry are expected to yield innovative applications that leverage its unique structural features. As our understanding of molecular interactions deepens, so too will the potential uses for this versatile compound.
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